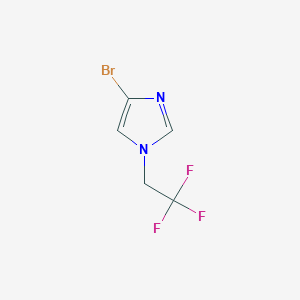
4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole
Übersicht
Beschreibung
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole (4-Br-TFEI) is an organobromine compound with a trifluoroethyl group attached to the imidazole ring. It is an important intermediate for the synthesis of a variety of compounds, and is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic products. 4-Br-TFEI is an excellent starting material for the synthesis of a variety of compounds, and has been used in the synthesis of many drugs, such as anti-inflammatory agents, antibiotics, and antiviral agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Carbogenic Substitution in Imidazole Rings : The 4-position of 1-methyl-1H-imidazole rings, closely related to 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, has been lithiated for synthesizing marine alkaloids like pyronaamidine (Ohta et al., 1994).
- Arylation Reactions for Imidazoles : Efficient and selective preparation of aryl-1H-imidazoles through palladium-catalyzed reactions highlights the versatility of imidazole derivatives in organic synthesis (Bellina, Cauteruccio, & Rossi, 2007).
Biomedical and Pharmaceutical Applications
- Thromboxane Synthetase Inhibition and Antihypertensive Properties : Certain imidazole derivatives exhibit significant inhibition of thromboxane synthetase and display antihypertensive effects (Wright et al., 1986).
- Herbicidal and Insecticidal Activities : Some (trifluoromethyl)imidazoles, closely related to the compound , demonstrate notable herbicidal or insecticidal properties (Hayakawa et al., 1998).
Material Science and Catalysis
- Emissive Properties in Copper(I) Complexes : Copper(I) complexes involving imidazole derivatives exhibit phosphorescent emission, suggesting applications in material science (Liu et al., 2015).
- Catalysis and Ligand Development : Imidazole derivatives are utilized in the development of new ligands for homogeneous catalysis, expanding the scope of chemical reactions (César, Bellemin-Laponnaz, & Gade, 2002).
Corrosion Inhibition
- Performance Against Steel Corrosion : Imidazo[4,5-b] pyridine derivatives, including structures related to this compound, show high efficacy in inhibiting mild steel corrosion, highlighting their potential in industrial applications (Saady et al., 2021).
Eigenschaften
IUPAC Name |
4-bromo-1-(2,2,2-trifluoroethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c6-4-1-11(3-10-4)2-5(7,8)9/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEYBMNZHKAPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



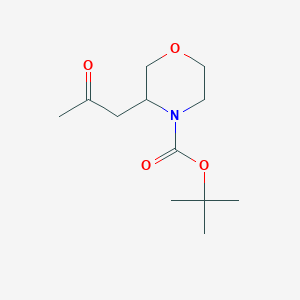
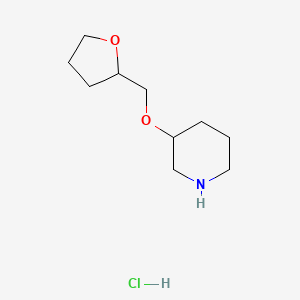
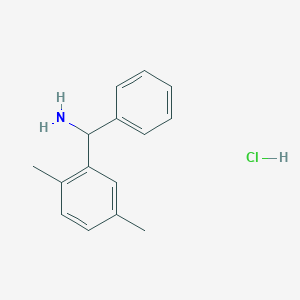
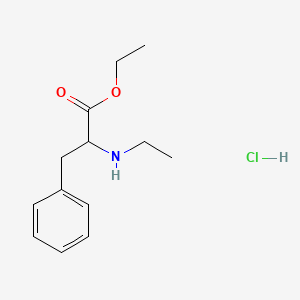
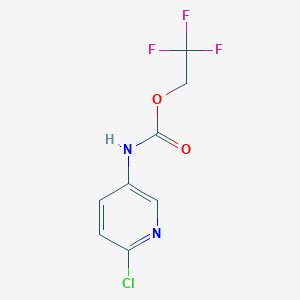
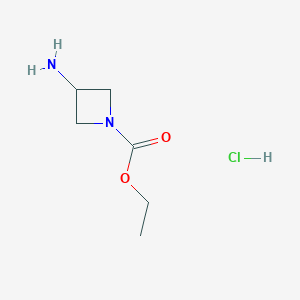
![tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate](/img/structure/B1448442.png)
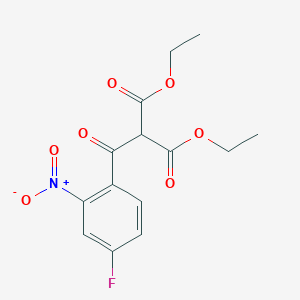
![3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1448446.png)
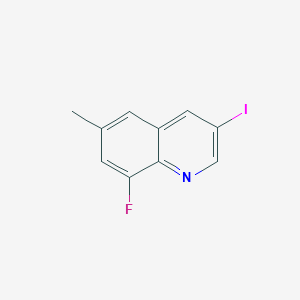
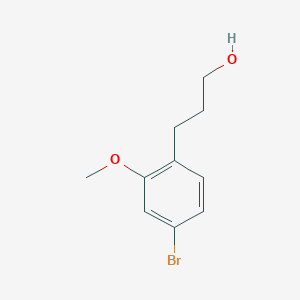

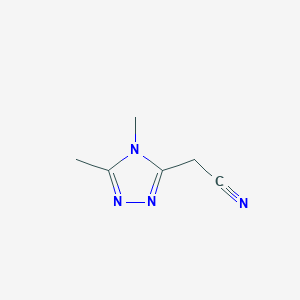
![[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1448453.png)